Ethyl dichlorothiophosphate

概要

説明

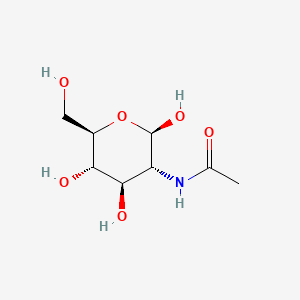

Ethyl dichlorothiophosphate (EDTP) is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water, ethanol, and ether. EDTP is mainly used as a pesticide, but it also has numerous applications in the field of science.

科学的研究の応用

Ethyl dichlorothiophosphate is widely used in scientific research as a cholinesterase inhibitor. It is commonly used to study the effects of cholinesterase inhibition on the nervous system. Ethyl dichlorothiophosphate is also used to study the effects of pesticides on the environment and the human body.

作用機序

Ethyl dichlorothiophosphate acts as a cholinesterase inhibitor by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, a neurotransmitter that plays a critical role in the nervous system. As a result, acetylcholine accumulates in the synaptic cleft, leading to overstimulation of the nervous system.

生化学的および生理学的効果

The overstimulation of the nervous system caused by Ethyl dichlorothiophosphate leads to a range of biochemical and physiological effects. These include muscle twitching, tremors, convulsions, respiratory failure, and ultimately death. In addition, Ethyl dichlorothiophosphate has been shown to have long-term effects on the nervous system, including memory impairment and cognitive dysfunction.

実験室実験の利点と制限

Ethyl dichlorothiophosphate has several advantages for lab experiments. It is a potent cholinesterase inhibitor, making it an ideal tool for studying the effects of cholinesterase inhibition on the nervous system. Ethyl dichlorothiophosphate is also relatively easy to synthesize and purify, making it readily available for research purposes.

However, there are also limitations to using Ethyl dichlorothiophosphate in lab experiments. First, it is a highly toxic compound that requires careful handling and disposal. Second, Ethyl dichlorothiophosphate has a short half-life, which means that its effects are relatively short-lived. Finally, Ethyl dichlorothiophosphate is not a selective inhibitor, meaning that it inhibits both acetylcholinesterase and butyrylcholinesterase.

将来の方向性

There are several future directions for research on Ethyl dichlorothiophosphate. First, there is a need for more research on the long-term effects of Ethyl dichlorothiophosphate on the nervous system. Second, there is a need for more selective cholinesterase inhibitors that can be used to study the effects of cholinesterase inhibition on specific enzymes. Finally, there is a need for more research on the environmental effects of Ethyl dichlorothiophosphate and other pesticides.

Conclusion

In conclusion, Ethyl dichlorothiophosphate is a potent cholinesterase inhibitor that is widely used in scientific research. It has numerous applications in the study of the nervous system and the effects of pesticides on the environment and the human body. While Ethyl dichlorothiophosphate has several advantages for lab experiments, it is also highly toxic and has several limitations. Further research is needed to fully understand the effects of Ethyl dichlorothiophosphate on the nervous system and the environment.

合成法

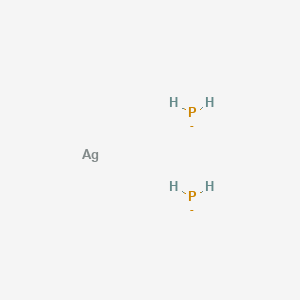

Ethyl dichlorothiophosphate is synthesized by reacting ethyl alcohol with phosphorus pentachloride and sulfur. The reaction produces Ethyl dichlorothiophosphate, which is then purified using distillation. The final product is a clear, colorless liquid with a boiling point of 144°C.

特性

IUPAC Name |

dichloro-ethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl2OPS/c1-2-5-6(3,4)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMODMOZAUKBGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

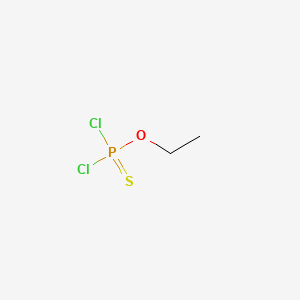

CCOP(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061733 | |

| Record name | O-Ethyl dichlorothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl dichlorothiophosphate | |

CAS RN |

1498-64-2 | |

| Record name | Ethyl dichlorothiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridothioic acid, O-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dichlorothiophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorodichloridothioic acid, O-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O-Ethyl dichlorothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethyl dichlorothiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)

![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)